1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
1,5-Dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,5-dimethyl-substituted pyrazole core and an isopropyl carboxamide group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s synthesis likely follows carbodiimide-mediated coupling protocols, as seen in related pyrazole carboxamides .
Properties
IUPAC Name |
1,5-dimethyl-N-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)10-9(13)8-5-7(3)12(4)11-8/h5-6H,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSEFHVIYDGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The methyl groups at positions 1 and 5 can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Introduction of the Isopropyl Group: The isopropyl group can be introduced by reacting the pyrazole with isopropylamine under suitable conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing specific substituents.
Substitution: Substituted pyrazole derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Anti-inflammatory Effects
Another significant application is its potential as an anti-inflammatory agent. Studies suggest that this compound may reduce inflammation markers in various models of inflammatory diseases. This property could lead to the development of new therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Agricultural Applications
Pesticide Development
In agricultural science, this compound has been explored as a potential pesticide. Its efficacy against certain pests has been documented in preliminary studies, indicating that it may serve as an environmentally friendly alternative to conventional pesticides.
Plant Growth Regulation
Research into plant growth regulators has also identified this compound as a candidate for enhancing plant growth and yield. It may influence physiological processes in plants, promoting better growth under stress conditions.
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for various industrial applications.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest a potential role in developing targeted cancer therapies.
Case Study 2: Agricultural Efficacy
In a field trial assessing the effectiveness of this compound as a pesticide, researchers found a notable reduction in pest populations compared to untreated controls. The study concluded that it could be integrated into pest management strategies to reduce chemical pesticide use.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Structural Analogs :
Physicochemical Properties
Melting Points and Solubility
- Target compound: No explicit data, but analogs with alkyl substituents (e.g., isopropyl) typically exhibit lower melting points than halogenated derivatives due to reduced crystallinity.
- Compound 3a : mp 133–135°C .
- Compound 3d (4-fluorophenyl analog): mp 181–183°C, highlighting the impact of electron-withdrawing groups on stability .
- Compound 8 : Pyridinyl-substituted analog has mp ~264.71 g/mol, suggesting moderate solubility in polar aprotic solvents .
Spectral Data Comparison
- ¹H-NMR : The target compound’s isopropyl group would show characteristic doublet-of-septets at δ ~1.2–1.4 ppm (CH(CH₃)₂), contrasting with aromatic protons in phenyl-substituted analogs (δ 7.2–8.1 ppm) .
- MS (ESI) : Molecular ion peaks for related compounds range from m/z 403.1 (3a) to 603.24 (tert-butyl derivatives) .
Biological Activity
1,5-Dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 181.24 g/mol
- CAS Number : 1280844-52-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that various pyrazole compounds can inhibit the growth of pathogenic bacteria and fungi.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| Other derivatives | MIC ranging from 0.22 to 0.25 μg/mL | Various pathogens |
The compound has shown particularly strong activity against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation reported .
2. Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| A549 | 0.39 | Autophagy induction |
In particular, compounds derived from the pyrazole structure have been noted for their ability to induce apoptosis and inhibit critical kinases involved in cancer progression .
3. Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
Case Studies and Research Findings
A comprehensive review highlighted several studies focusing on the biological activities of pyrazole derivatives:
- Antitumor Efficacy : One study evaluated a series of pyrazole derivatives against various cancer cell lines and found that certain compounds exhibited IC values as low as 0.01 μM against MCF7 cells, indicating potent anticancer activity .
- Mechanistic Insights : Research has shown that some pyrazole derivatives inhibit Aurora-A kinase with IC values around 0.067 μM, suggesting a targeted approach to disrupt cancer cell cycle progression .
- Synergistic Effects : Combining pyrazole derivatives with existing chemotherapeutics has been explored to enhance efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
